3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one
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Overview
Description
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a chloro-substituted aniline with a suitable ketone under acidic conditions to form the indole ring . The reaction conditions often include the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indoles .
Scientific Research Applications
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of many indole derivatives.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: A structurally similar compound with different substitution patterns.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different ring structure.
Uniqueness
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one is unique due to its specific chloro substitution and tetrahydroindole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-6,7,8,9-tetrahydropyrido[2,3-b]indol-5-one |
InChI |
InChI=1S/C11H9ClN2O/c12-6-4-7-10-8(2-1-3-9(10)15)14-11(7)13-5-6/h4-5H,1-3H2,(H,13,14) |
InChI Key |
WZRMPZNSNJPLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)N=CC(=C3)Cl |
Origin of Product |
United States |
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